molecular formula C25H18ClNO4 B3004670 7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 902624-27-5

7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No. B3004670
CAS RN: 902624-27-5
M. Wt: 431.87
InChI Key: OWAOGRVQXYTNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex organic molecule that may be related to the class of compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related chemical structures and reactions that could provide insight into the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and coupling reactions. In the first paper, the synthesis of various oxazolocoumarins is described, starting from a quinone and reacting with different methylaromatics and benzyl derivatives . This suggests that similar methods could potentially be applied to synthesize the compound , possibly involving the formation of dioxoloquinoline rings and the introduction of chlorobenzoyl and methylbenzyl groups.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior. The papers do not directly analyze the structure of 7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one, but they do provide information on related compounds. For instance, the structure of oxazolocoumarins and their derivatives is discussed , and the structural confirmation is achieved through spectral data . These methods could be applied to determine the molecular structure of the compound , including the positions of the chloro and methyl groups and the overall conformation of the dioxoloquinoline ring system.

Chemical Reactions Analysis

The chemical reactions of complex molecules like the one can be diverse and highly specific to their functional groups and molecular structure. The first paper describes the thermal reactions of a quinone derivative with various aromatic compounds to yield oxazolocoumarins . The second paper discusses the reactions of amino hydrazones with diethylmalonic esters to produce malonyl derivatives, which upon further reactions yield mesoionic compounds and tetrahydroquinazolines . These reactions indicate the potential reactivity of the compound , which may include nucleophilic substitutions due to the presence of the chloro group and possible ring-closure reactions to form the dioxoloquinoline system.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of 7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one, they do describe the properties of related compounds. For example, the solubility, melting points, and spectral properties of oxazolocoumarins and mesoionic compounds are likely to be relevant . These properties are essential for the practical handling of the compound and can provide insights into its stability, reactivity, and potential applications in psychotropic medicine or other fields.

properties

IUPAC Name

7-(4-chlorobenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO4/c1-15-2-4-16(5-3-15)12-27-13-20(24(28)17-6-8-18(26)9-7-17)25(29)19-10-22-23(11-21(19)27)31-14-30-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAOGRVQXYTNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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